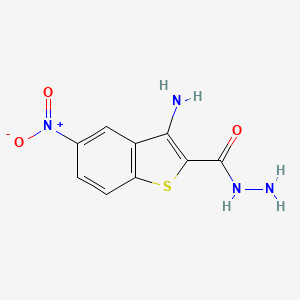![molecular formula C13H17FN2O5 B2572215 1-[[2-(2-フルオロフェニル)ヒドラジニル]メチル]シクロブタン-1-オール;シュウ酸 CAS No. 2415520-16-8](/img/structure/B2572215.png)
1-[[2-(2-フルオロフェニル)ヒドラジニル]メチル]シクロブタン-1-オール;シュウ酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclobutanol moiety linked to a 2-fluorophenylhydrazine group, with oxalic acid as a counterion. The presence of the fluorine atom and the hydrazine group imparts distinct chemical properties, making it a valuable subject for research in organic chemistry and related disciplines.
科学的研究の応用
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutanol core One common method involves the reaction of cyclobutanone with hydrazine derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines.
作用機序
The mechanism of action of 1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways.
類似化合物との比較
Similar Compounds
2-Fluorophenylhydrazine: Shares the hydrazine and fluorophenyl groups but lacks the cyclobutanol moiety.
Cyclobutanol: Contains the cyclobutanol core but lacks the hydrazine and fluorophenyl groups.
Oxalic Acid: Acts as a counterion in the compound but is a simple dicarboxylic acid on its own.
Uniqueness
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the fluorine atom, hydrazine group, and cyclobutanol core makes it a versatile compound for various applications.
特性
IUPAC Name |
1-[[2-(2-fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.C2H2O4/c12-9-4-1-2-5-10(9)14-13-8-11(15)6-3-7-11;3-1(4)2(5)6/h1-2,4-5,13-15H,3,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCFUUTJXKNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNNC2=CC=CC=C2F)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide](/img/structure/B2572133.png)
![N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2572135.png)

![N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide](/img/structure/B2572137.png)

![1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572141.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone](/img/structure/B2572144.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2572146.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2572147.png)
![2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2572148.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2572154.png)

